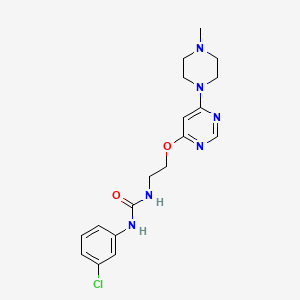
1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a useful research compound. Its molecular formula is C18H23ClN6O2 and its molecular weight is 390.87. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Heterocyclic Compound Synthesis
The compound has been involved in the synthesis of heterocyclic compounds, such as pyrimidines, oxadiazolyl pyrimidinones, and triazinones. For instance, Kinoshita et al. (1989) explored the reaction of 1,3-oxazine-2,4(3H)-diones with various amines, yielding pyrimidine derivatives among other products (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989). In another study, Azab, Youssef, and El‐Bordany (2013) reported the synthesis of new heterocyclic compounds containing a sulfonamido moiety, producing pyrimidine derivatives with potential antibacterial applications (Azab, Youssef, & El‐Bordany, 2013).
2. Antioxidant Activity Studies
George et al. (2010) synthesized compounds derived from urea, benzaldehyde, and ethyl acetoacetate, further reacting with semicarbazide hydrochloride to form pyrimidinones with evaluated antioxidant activity (George, Sabitha, Kumar, & Ravi, 2010).
3. Anticancer Potential
Pei Huang and colleagues (2020) synthesized a compound involving the chlorophenyl pyrimidinyl structure and evaluated its antiproliferative activity against various cancer cell lines, showing promising anticancer activity (Huang et al., 2020).
4. Agricultural Applications
Sharma, Banerjee, and Choudhury (2012) investigated the degradation of chlorimuron-ethyl, a compound structurally related to 1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea, by Aspergillus niger in agricultural soil, demonstrating the potential role of microorganisms in the degradation of herbicides (Sharma, Banerjee, & Choudhury, 2012).
5. Herbicidal Activity
Research by Babczinski, Blunck, Sandmann, Shiokawa, and Yasui (1995) involved substituted phenyltetrahydropyrimidinones, related to 1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea, as preemergence herbicides inhibiting carotenoid biosynthesis (Babczinski, Blunck, Sandmann, Shiokawa, & Yasui, 1995).
6. Molecular Docking and Structure-Activity Relationship Studies
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, structurally related to the queried compound, and conducted molecular docking studies to evaluate their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O2/c1-24-6-8-25(9-7-24)16-12-17(22-13-21-16)27-10-5-20-18(26)23-15-4-2-3-14(19)11-15/h2-4,11-13H,5-10H2,1H3,(H2,20,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOSNSANTIYHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

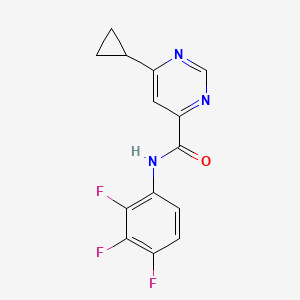
![N-(4-methylbenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2997037.png)
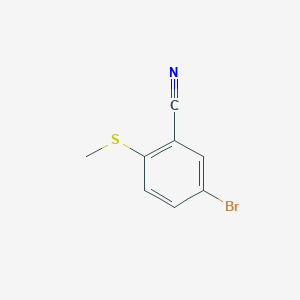
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2997039.png)
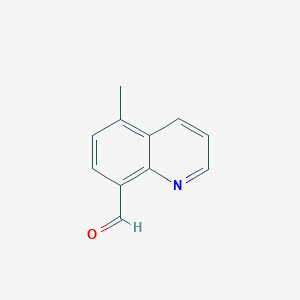
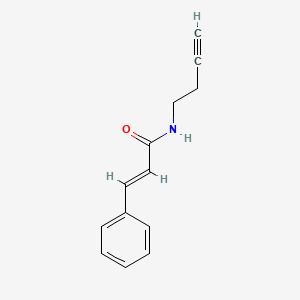

![1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one](/img/structure/B2997045.png)
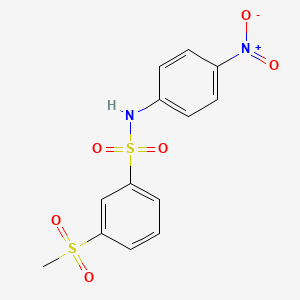
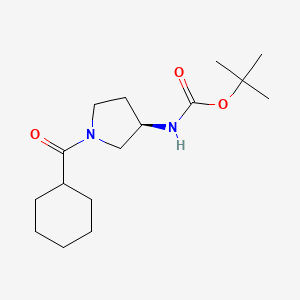
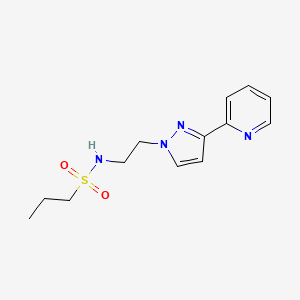
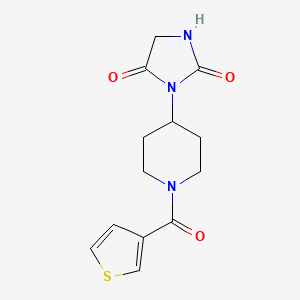
![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate](/img/structure/B2997053.png)
![N~1~-(2,5-difluorophenyl)-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2997055.png)